molecular formula C13H11ClFN3O B2656430 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide CAS No. 2411317-72-9

2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide

Cat. No.: B2656430
CAS No.: 2411317-72-9
M. Wt: 279.7
InChI Key: PEAZHIMMCIFMGC-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities, including anti-inflammatory and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:

    Starting Materials: 4-fluoroaniline, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Room temperature, toluene as solvent.

    Procedure: 4-fluoroaniline is reacted with chloroacetyl chloride in the presence of triethylamine to form the intermediate product, which is then purified to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification steps are streamlined to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antitumor activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammatory and tumorigenic processes. The compound may interfere with the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide is unique due to its specific structural features, such as the presence of a chloro group and a fluorophenyl moiety, which contribute to its distinct pharmacological profile. Its combination of anti-inflammatory and antitumor activities sets it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c1-8-16-11(9-2-4-10(15)5-3-9)6-12(17-8)18-13(19)7-14/h2-6H,7H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZHIMMCIFMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC(=O)CCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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